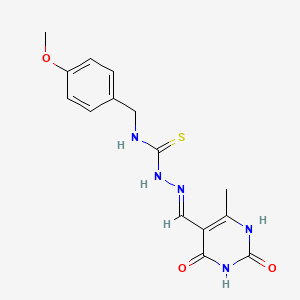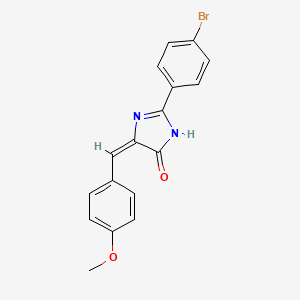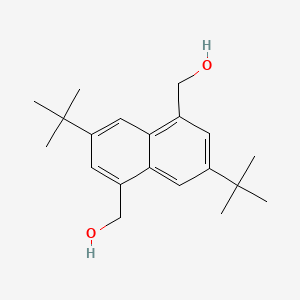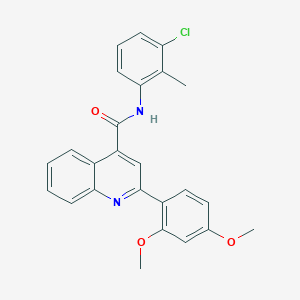![molecular formula C16H11Cl2N3OS B3733287 N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B3733287.png)
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea is a chemical compound that belongs to the class of thiazole-containing urea derivatives. It is widely used in scientific research for its various biochemical and physiological effects.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea has various scientific research applications. It has been used as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival. It has also been used as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Furthermore, it has been used as an inhibitor of the Hedgehog signaling pathway, which plays a critical role in embryonic development and cancer.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea is based on its ability to bind to and inhibit specific enzymes or signaling molecules. For example, it binds to the ATP-binding site of protein kinase CK2 and prevents its activity. Similarly, it binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity. In the case of the Hedgehog signaling pathway, it binds to and inhibits the activity of the smoothened receptor, which is involved in the downstream signaling cascade.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea has various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit the proliferation of fibroblasts and smooth muscle cells, which are involved in atherosclerosis. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for extended periods. However, it has certain limitations as well. It has low solubility in water and some organic solvents, which can affect its bioavailability. It also has a high molecular weight, which can limit its diffusion across cell membranes.
Orientations Futures
There are several future directions for the research on N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, atherosclerosis, and inflammation. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling molecules. Furthermore, it would be interesting to investigate its potential as a tool for studying specific cellular processes, such as cell growth, proliferation, and survival. Finally, it would be useful to develop more efficient synthesis methods for N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea, which could improve its availability and reduce its cost.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-11-6-4-10(5-7-11)14-9-23-16(20-14)21-15(22)19-13-3-1-2-12(18)8-13/h1-9H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEIMEWQSLJRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B3733207.png)

![1-[3-(4-tert-butylphenyl)acryloyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3733216.png)
![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3733234.png)


![dimethyl 5-{[3-(4-fluorophenyl)acryloyl]amino}isophthalate](/img/structure/B3733250.png)
![2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3733254.png)
![N-(2,3-dimethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733271.png)
![N-(3-chlorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733275.png)


![2-(3,4-dimethylphenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3733281.png)
